molecular formula C11H8BrNO2 B12968085 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one CAS No. 14731-15-8

2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one

Cat. No.: B12968085
CAS No.: 14731-15-8
M. Wt: 266.09 g/mol
InChI Key: PPXHABJTQBEQOV-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one is a brominated ketone derivative featuring a 5-phenyl-substituted isoxazole ring. The compound’s molecular formula is C₁₂H₁₀BrNO₂, with a molecular weight of 280.12 g/mol . The bromoacetyl group (-COCH₂Br) attached to the isoxazole ring at position 3 makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems. Its reactivity stems from the electrophilic carbonyl and bromide moieties, enabling nucleophilic substitutions or condensations to generate pharmacologically relevant scaffolds .

Properties

CAS No.

14731-15-8

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

2-bromo-1-(5-phenyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C11H8BrNO2/c12-7-10(14)9-6-11(15-13-9)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

PPXHABJTQBEQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one typically involves the bromination of 1-(5-phenylisoxazol-3-yl)ethan-1-one. One common method is to use N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in alcohol solvents at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. The reactions are typically conducted in acidic or basic aqueous solutions.

Major Products

    Nucleophilic substitution: Substituted isoxazole derivatives.

    Reduction: 1-(5-phenylisoxazol-3-yl)ethanol.

    Oxidation: 1-(5-phenylisoxazol-3-yl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the isoxazole ring are key structural features that interact with molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one

This analogue replaces the 5-phenyl group with a methyl substituent, resulting in a molecular formula of C₁₂H₁₀BrNO₂ (MW 280.12). However, the phenyl group in the target compound may improve π-π stacking interactions in crystal lattices, as observed in related structures .

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

A regioisomer with the oxazole ring replacing isoxazole (C₁₂H₁₀BrNO₂, MW 280.12). The oxazole’s oxygen and nitrogen positions differ, altering dipole moments and hydrogen-bonding capabilities. This structural variation can influence biological activity; for example, oxazole derivatives often exhibit distinct antimicrobial profiles compared to isoxazoles .

Heterocyclic Analogues with Bromoacetyl Moieties

Indole-Based Derivatives

Compounds such as 2-bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one (C₁₁H₁₀BrNO₂, MW 276.11) and its sulfonylated derivatives (e.g., 2e–2i) demonstrate how the bromoacetyl group’s reactivity enables functionalization at the indole nitrogen. These derivatives show lower yields (30–40%) compared to isoxazole analogues (45–59%) , likely due to steric challenges in indole sulfonylation.

Thiophene and Triazole Analogues

  • 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (C₆H₅BrClOS, MW 225.52): The thiophene ring’s electron-rich nature enhances electrophilic substitution rates, but its reduced aromatic stability compared to isoxazole may limit thermal stability .
  • 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone (C₁₁H₁₀Br₂N₃O, MW 373.03): X-ray studies reveal a flattened bromoacetyl conformation and Br⋯Br interactions (3.599 Å) in the crystal lattice, contrasting with the isoxazole derivative’s packing .

Simple Aryl Bromoacetophenones

Examples like 2-bromo-1-(2-chlorophenyl)ethan-1-one (C₈H₆BrClO, MW 233.48) lack heterocyclic rings, leading to simpler synthesis (higher yields, ~60%) but reduced bioactivity.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Yield (%) Notable Properties
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one C₁₂H₁₀BrNO₂ 280.12 5-phenylisoxazole 45–59 High electrophilicity, π-π stacking
2-Bromo-1-(5-methylisoxazol-4-yl)ethan-1-one C₁₂H₁₀BrNO₂ 280.12 5-methylisoxazole N/A Enhanced solubility in non-polar solvents
2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one C₆H₅BrClOS 225.52 4-chlorothiophene 45–59 Electron-rich, lower thermal stability
2-Bromo-1-(5-methoxyindol-3-yl)ethan-1-one C₁₁H₁₀BrNO₂ 276.11 5-methoxyindole 30–40 Steric hindrance in sulfonylation
2-Bromo-1-(2-chlorophenyl)ethan-1-one C₈H₆BrClO 233.48 2-chlorophenyl ~60 Simple structure, limited bioactivity

Research Findings and Implications

  • Synthetic Efficiency : Isoxazole derivatives generally achieve moderate yields (45–59%) due to balanced reactivity, whereas indole-based syntheses face challenges (30–40%) from steric effects .
  • Crystallography : The bromoacetyl group’s conformation and intermolecular interactions (e.g., Br⋯Br, C–H⋯O) vary significantly between isoxazole, triazole, and thiophene derivatives, impacting material properties .

Biological Activity

2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antifungal and anticancer properties. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one can be described as follows:

  • Molecular Formula : C10H8BrN2O
  • Molecular Weight : 252.08 g/mol
  • IUPAC Name : 2-Bromo-1-(5-phenylisoxazol-3-yl)ethanone

This compound features a bromine atom, an isoxazole ring, and a phenyl group, which are crucial for its biological activity.

Antifungal Activity

Research indicates that compounds similar to 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one exhibit antifungal properties by targeting key enzymes involved in fungal cell wall synthesis, such as lanosterol 14α-demethylase (CYP51). Molecular docking studies suggest that the binding affinity of these compounds to CYP51 is influenced by their structural features, particularly the presence of electron-withdrawing groups on the aromatic rings .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the isoxazole ring is believed to enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one can be influenced by various structural modifications. Key observations include:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups enhance antifungal activity by improving binding affinity to target enzymes.
  • Bromine Substitution : The presence of bromine is critical for maintaining biological activity, potentially through enhanced lipophilicity and cell membrane permeability.
  • Isoxazole Modifications : Alterations in the isoxazole structure can lead to significant changes in potency against fungal strains and cancer cells .

Antifungal Efficacy

A study evaluating a series of isoxazole derivatives demonstrated that compounds with similar structures to 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents like fluconazole. For instance, derivatives showed MIC values as low as 0.37 μM against Candida species, indicating potent antifungal activity .

Anticancer Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been reported to induce cell cycle arrest and apoptosis in breast cancer cells through mitochondrial pathways, with IC50 values in the micromolar range .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntifungalC. albicans0.37 μM
AntifungalC. krusei0.47 μM
AnticancerMCF7 (breast cancer)5 μM
AnticancerHeLa (cervical cancer)10 μM

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